REACTION_CXSMILES
|
[NH2:1][C:2]1[N+:7]([O-:8])=[C:6]([NH:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[C:4]([N:14]2[CH2:19][CH:18]=[CH:17][CH2:16][CH2:15]2)[N:3]=1.[C:20](Cl)(Cl)=[O:21].[OH-].[Na+].S(=O)(=O)(O)[O-].[K+]>C(Cl)Cl.C1(C)C=CC=CC=1.C(N(CC)CC)C>[N:14]1([C:4]2[CH:5]=[C:6]([NH:9][C:10]([O:12][CH3:13])=[O:11])[N:7]3[O:8][C:20](=[O:21])[N:1]=[C:2]3[N:3]=2)[CH2:15][CH:16]=[CH:17][CH2:18][CH2:19]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=[N+]1[O-])NC(=O)OC)N1CCC=CC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at this temperature for a further 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to -20°
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the milky suspension is extracted with methylene chloride/methanol (95:5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
90 ml of acetonitrile are added to the residue
|
Type
|
ADDITION
|
Details
|
5.6 g of dicyclohexylamine are added at 45° to the suspension
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
FILTRATION
|
Details
|
The crystalline precipitate is filtered off under suction
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
carefully sucked dry
|
Type
|
ADDITION
|
Details
|
added to 180 ml of water
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
STIRRING
|
Details
|
stirred for a further 0.75 hour
|
Duration
|
0.75 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0°
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off under suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 60° under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of methylene chloride/methanol/ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC=CC1)C1=NC=2N(C(=C1)NC(=O)OC)OC(N2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |